molecular formula C9H6BrIN2O B13852420 5-bromo-3-iodo-1H-indole-7-carboxamide CAS No. 860626-08-0

5-bromo-3-iodo-1H-indole-7-carboxamide

Cat. No.: B13852420
CAS No.: 860626-08-0
M. Wt: 364.96 g/mol
InChI Key: DMAHFNMGHBDLDA-UHFFFAOYSA-N
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Description

5-bromo-3-iodo-1H-indole-7-carboxamide is a compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-iodo-1H-indole-7-carboxamide typically involves multi-step reactions starting from commercially available indole derivatives. One common method involves the bromination and iodination of indole followed by the introduction of the carboxamide group. For instance, the bromination can be achieved using bromine or N-bromosuccinimide (NBS) in an appropriate solvent. Iodination can be carried out using iodine or an iodine source like potassium iodide in the presence of an oxidizing agent. The carboxamide group can be introduced through a reaction with an amine or ammonia in the presence of a coupling agent .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to scale up the production efficiently .

Chemical Reactions Analysis

Types of Reactions

5-bromo-3-iodo-1H-indole-7-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized indoles, while coupling reactions can produce biaryl or heteroaryl compounds .

Scientific Research Applications

5-bromo-3-iodo-1H-indole-7-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-3-iodo-1H-indole-7-carboxamide is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The indole ring system is known to interact with various biological receptors and enzymes, potentially leading to modulation of their activity. The bromine and iodine substitutions may enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-1H-indole-3-carboxamide
  • 3-iodo-1H-indole-5-carboxamide
  • 5-bromo-3-iodo-1H-indole-2-carboxamide

Uniqueness

5-bromo-3-iodo-1H-indole-7-carboxamide is unique due to the specific positions of the bromine and iodine atoms on the indole ring, which can significantly influence its chemical reactivity and biological activity. This unique substitution pattern may offer advantages in terms of selectivity and potency in various applications .

Properties

CAS No.

860626-08-0

Molecular Formula

C9H6BrIN2O

Molecular Weight

364.96 g/mol

IUPAC Name

5-bromo-3-iodo-1H-indole-7-carboxamide

InChI

InChI=1S/C9H6BrIN2O/c10-4-1-5-7(11)3-13-8(5)6(2-4)9(12)14/h1-3,13H,(H2,12,14)

InChI Key

DMAHFNMGHBDLDA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C(=CN2)I)C(=O)N)Br

Origin of Product

United States

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